Cas no 1806886-81-6 (3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine)

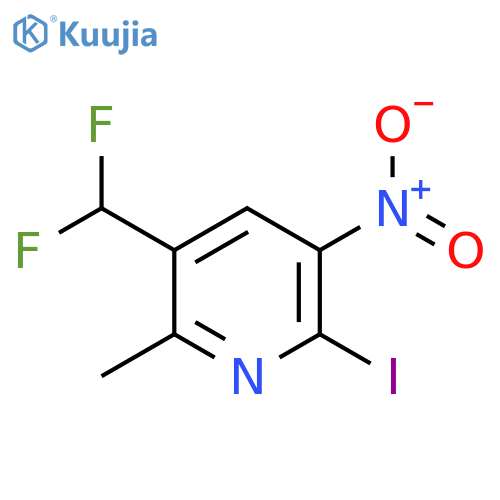

1806886-81-6 structure

商品名:3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine

CAS番号:1806886-81-6

MF:C7H5F2IN2O2

メガワット:314.028080701828

CID:4891732

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine

-

- インチ: 1S/C7H5F2IN2O2/c1-3-4(6(8)9)2-5(12(13)14)7(10)11-3/h2,6H,1H3

- InChIKey: DBYMCIFXVNNZKC-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(F)F)C(C)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 58.7

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024693-250mg |

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |

1806886-81-6 | 95% | 250mg |

$999.60 | 2022-03-31 | |

| Alichem | A029024693-1g |

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |

1806886-81-6 | 95% | 1g |

$2,981.85 | 2022-03-31 | |

| Alichem | A029024693-500mg |

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine |

1806886-81-6 | 95% | 500mg |

$1,617.60 | 2022-03-31 |

3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1806886-81-6 (3-(Difluoromethyl)-6-iodo-2-methyl-5-nitropyridine) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量